molecular formula C12H7FN2O4 B8353810 p-Nitrophenyl 2-fluoroisonicotinate

p-Nitrophenyl 2-fluoroisonicotinate

Cat. No.: B8353810
M. Wt: 262.19 g/mol
InChI Key: WGVHLGLTQZVXRV-UHFFFAOYSA-N
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Description

p-Nitrophenyl 2-fluoroisonicotinate is a synthetic ester compound featuring a nitro-substituted phenyl group and a fluorinated isonicotinate moiety. These compounds are often utilized as substrates or intermediates in biochemical reactions due to the p-nitrophenyl group’s role as a leaving group, which facilitates hydrolysis or substitution reactions under mild conditions .

Properties

Molecular Formula

C12H7FN2O4

Molecular Weight

262.19 g/mol

IUPAC Name

(4-nitrophenyl) 2-fluoropyridine-4-carboxylate

InChI

InChI=1S/C12H7FN2O4/c13-11-7-8(5-6-14-11)12(16)19-10-3-1-9(2-4-10)15(17)18/h1-7H

InChI Key

WGVHLGLTQZVXRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC(=NC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

p-Nitrophenyl Glycosides

p-Nitrophenyl glycosides (e.g., compounds 1–4 in ) share the p-nitrophenyl leaving group with the target compound. However, their core structures differ: glycosides feature sugar moieties, whereas p-nitrophenyl 2-fluoroisonicotinate contains an isonicotinate ester. Key comparisons include:

  • Reactivity : The p-nitrophenyl group in glycosides enables efficient hydrolysis, with reaction kinetics similar to phenyl glycosides when the nitro group is absent . This suggests that the nitro group’s electronic effects dominate over structural variations in determining reactivity.
  • Synthetic Challenges : Over-reduction during synthesis can lead to unintended byproducts (e.g., alcohol 1 in ), highlighting the need for controlled reaction conditions when working with nitro-substituted compounds .

Phenyl Glycosides

Phenyl glycosides (e.g., substrates 1 and 2 in ) lack the nitro group but exhibit comparable reaction kinetics to p-nitrophenyl glycosides.

Nitro-Substituted Aromatic Amines

Compounds like 2-nitro-1,4-phenylenediamine () share nitro functionalization but differ in core structure and application. These amines are typically used in dye synthesis or as biochemical reagents, whereas p-nitrophenyl esters are leveraged for their leaving group properties.

Data Tables

Table 1: Structural and Functional Comparison of Related Compounds

Compound Core Structure Functional Groups Key Reactivity Synthesis Yield/Notes
p-Nitrophenyl glycosides Sugar + p-nitrophenyl Nitro (leaving group) Hydrolysis-driven Similar to methyl glycosides
Phenyl glycosides Sugar + phenyl Phenyl (non-leaving group) Comparable kinetics First-time synthesis of 2,3,4
2-Nitro-1,4-phenylenediamine Benzene diamine Nitro, amine Dye synthesis Commercial availability

Table 2: Impact of Fluorine Substitution

Property This compound (Hypothetical) p-Nitrophenyl Glycosides ()
Electronic Effects Enhanced electronegativity from fluorine Nitro dominates reactivity
Stability Potential increase due to fluorine Standard stability under mild conditions
Synthetic Applications Ester hydrolysis or coupling reactions Glycosidase activity studies

Research Findings and Implications

  • Kinetic Similarities : Phenyl glycosides achieve reaction kinetics comparable to p-nitrophenyl analogs despite structural differences, suggesting broad applicability of nitro-free systems in specific contexts .
  • Synthetic Precision : Over-reduction risks during synthesis (e.g., alcohol formation) underscore the importance of optimizing reaction times and conditions for nitro-containing compounds .
  • Commercial Relevance : Nitro-substituted compounds like 2-nitro-1,4-phenylenediamine are commercially available (e.g., Kanto Reagents), but their applications diverge from esters like the target compound .

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